molecular formula C11H19NO3 B2519016 Tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate CAS No. 1335042-42-6

Tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate

Cat. No.: B2519016
CAS No.: 1335042-42-6
M. Wt: 213.277
InChI Key: GHJDWXKOEPOVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3. It is a member of the azetidine family, characterized by a four-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of N-Boc piperazine and triethylamine in acetonitrile, followed by the addition of ethylbromoacetate . The reaction mixture is stirred and cooled to 0°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized azetidine derivatives.

Scientific Research Applications

Tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with macromolecules, enhancing its biological activity . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate is unique due to its specific structural features, including the azetidine ring and the tert-butyl ester group

Properties

IUPAC Name

tert-butyl 2-oxo-4-propan-2-ylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-7(2)8-6-9(13)12(8)10(14)15-11(3,4)5/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJDWXKOEPOVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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